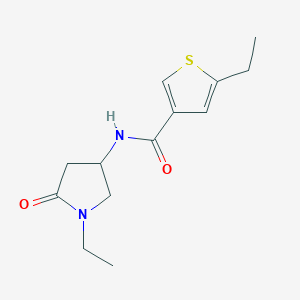
N-(5-chloro-2-pyridinyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as CP-690,550, is an orally administered small molecule drug that has been developed as an immunosuppressant. It is a Janus kinase inhibitor and is used for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
N-(5-chloro-2-pyridinyl)-5-methoxy-2,4-dimethylbenzenesulfonamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, this compound blocks the production of pro-inflammatory cytokines and reduces the activity of immune cells, leading to a reduction in inflammation and the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in patients with rheumatoid arthritis. It has also been shown to reduce the activity of immune cells such as T cells and B cells, which play a key role in the development of autoimmune diseases.
实验室实验的优点和局限性
N-(5-chloro-2-pyridinyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has a number of advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for use in experiments. It has also been extensively studied, with a large body of literature available on its mechanism of action and therapeutic potential.
However, there are also limitations to the use of this compound in lab experiments. It is a potent immunosuppressant, which can make it difficult to study the effects of immune cells in vitro. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on N-(5-chloro-2-pyridinyl)-5-methoxy-2,4-dimethylbenzenesulfonamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. This could potentially reduce the side effects of this compound and improve its therapeutic efficacy.
Another area of interest is the study of the long-term effects of this compound on the immune system. While it has been shown to be effective in reducing the symptoms of autoimmune diseases in the short term, the long-term effects of chronic JAK inhibition on the immune system are not well understood.
Finally, there is also interest in the use of this compound in combination with other immunosuppressive drugs. This could potentially improve the efficacy of this compound and reduce the risk of side effects associated with high doses of the drug.
合成方法
The synthesis of N-(5-chloro-2-pyridinyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography and recrystallization.
科学研究应用
N-(5-chloro-2-pyridinyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease in clinical trials. In addition, it has also been investigated for its potential in the treatment of other diseases such as multiple sclerosis and lupus.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-9-6-10(2)13(7-12(9)20-3)21(18,19)17-14-5-4-11(15)8-16-14/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJKTIMFQIWTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR*,7aS*)-2-[2-(2-ethoxyethoxy)benzoyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5373299.png)
![ethyl 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5373307.png)

![1-(2-ethoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperazine](/img/structure/B5373312.png)
![2-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]propane-1,3-diol](/img/structure/B5373323.png)
![1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5373328.png)
![1-ethyl-6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5373340.png)
![10-bromo-6-[2-(4-methoxyphenyl)vinyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5373347.png)
![5-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethylpentan-1-ol](/img/structure/B5373353.png)
![2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373362.png)
![(1S,2S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one dihydrochloride](/img/structure/B5373367.png)
![N-(4-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5373374.png)
![N-{2-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5373380.png)